molecular formula C18H27N B12670370 5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine CAS No. 93776-94-4

5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine

Katalognummer: B12670370
CAS-Nummer: 93776-94-4
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: QMEFBIYGMFHTCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.

    Substitution Reactions: Introduction of the ethyl group at the 5-position and the non-7-enyl side chain at the 2-position can be achieved through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) can facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound can be used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethylpyridine: A simpler analog with an ethyl group at the 2-position.

    2-(8-Methyl-4-methylenenon-7-enyl)pyridine: Lacks the ethyl group at the 5-position.

    5-Methyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine: Has a methyl group instead of an ethyl group at the 5-position.

Uniqueness

5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

93776-94-4

Molekularformel

C18H27N

Molekulargewicht

257.4 g/mol

IUPAC-Name

5-ethyl-2-(8-methyl-4-methylidenenon-7-enyl)pyridine

InChI

InChI=1S/C18H27N/c1-5-17-12-13-18(19-14-17)11-7-10-16(4)9-6-8-15(2)3/h8,12-14H,4-7,9-11H2,1-3H3

InChI-Schlüssel

QMEFBIYGMFHTCE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C(C=C1)CCCC(=C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.